molecular formula C7H11ClN2 B145854 N1-Methylbenzene-1,4-diamine dihydrochloride CAS No. 5395-70-0

N1-Methylbenzene-1,4-diamine dihydrochloride

Cat. No.: B145854
CAS No.: 5395-70-0
M. Wt: 158.63 g/mol
InChI Key: IJJSFSXLZYFTKV-UHFFFAOYSA-N
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Description

N1-Methylbenzene-1,4-diamine dihydrochloride is a chemical compound with the empirical formula C7H10N2 · 2HCl and a molecular weight of 195.09 g/mol . It is a solid substance that is often used in various chemical and industrial applications. This compound is known for its reactivity and versatility in different chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-Methylbenzene-1,4-diamine dihydrochloride typically involves the methylation of benzene-1,4-diamine. One common method is the reaction of benzene-1,4-diamine with methyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like chloroform or ethanol under reflux conditions .

Industrial Production Methods

Industrial production of this compound often involves similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The product is then purified through recrystallization or other suitable methods to obtain the dihydrochloride salt.

Chemical Reactions Analysis

Types of Reactions

N1-Methylbenzene-1,4-diamine dihydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce amines .

Scientific Research Applications

N1-Methylbenzene-1,4-diamine dihydrochloride has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of N1-Methylbenzene-1,4-diamine dihydrochloride involves its interaction with various molecular targets and pathways. The compound can act as a nucleophile, participating in nucleophilic substitution reactions. It can also interact with enzymes and other proteins, affecting their activity and function .

Comparison with Similar Compounds

Similar Compounds

    N-Methyl-1,2-benzenediamine dihydrochloride: Similar in structure but differs in the position of the methyl group.

    N,N-Dimethyl-1,4-phenylenediammonium dichloride: Contains two methyl groups instead of one.

Uniqueness

N1-Methylbenzene-1,4-diamine dihydrochloride is unique due to its specific reactivity and the position of the methyl group, which influences its chemical behavior and applications .

Properties

CAS No.

5395-70-0

Molecular Formula

C7H11ClN2

Molecular Weight

158.63 g/mol

IUPAC Name

4-N-methylbenzene-1,4-diamine;hydrochloride

InChI

InChI=1S/C7H10N2.ClH/c1-9-7-4-2-6(8)3-5-7;/h2-5,9H,8H2,1H3;1H

InChI Key

IJJSFSXLZYFTKV-UHFFFAOYSA-N

SMILES

CNC1=CC=C(C=C1)N.Cl.Cl

Canonical SMILES

CNC1=CC=C(C=C1)N.Cl

5395-70-0

Synonyms

N-Methyl-1,4-phenylenediamine dihydrochloride

Origin of Product

United States

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